

ML132: A Comprehensive Selectivity Profile and Technical Guide

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Compound of Interest

Compound Name: ML132

Cat. No.: B15581859

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This technical guide provides an in-depth analysis of the selectivity profile of **ML132**, a potent and highly selective inhibitor of Caspase-1. This document summarizes key quantitative data, details the experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

ML132 (also known as NCGC-00183434) is a small molecule inhibitor of Caspase-1, a critical enzyme in the inflammatory response.[1] Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[2] [3] These cytokines are key mediators of innate immunity and are implicated in a wide range of inflammatory diseases.[2] **ML132** has been identified as one of the most potent and selective inhibitors of Caspase-1 reported to date, making it a valuable tool for studying the role of this enzyme in health and disease.[1][4]

Quantitative Selectivity Profile

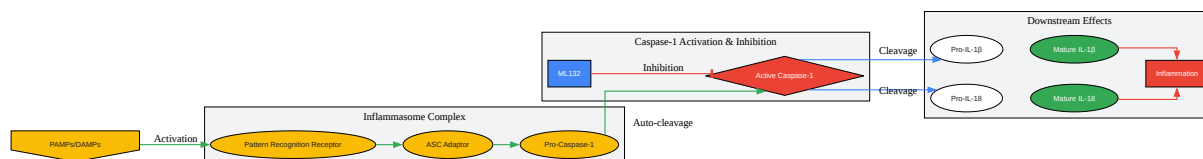
The inhibitory activity of **ML132** has been rigorously assessed against a panel of human caspases. The compound demonstrates exceptional potency for its primary target, Caspase-1, with an IC₅₀ value in the picomolar range.[5][6] Importantly, **ML132** exhibits a remarkable selectivity profile, with significantly lower potency against other closely related caspases.[5][6]

Target Enzyme	IC50 (nM)
Caspase-1	0.023
Caspase-3	> 1000
Caspase-4	14.5
Caspase-5	10.6
Caspase-7	> 1000
Caspase-8	3.3
Caspase-9	5.07
Caspase-10	66.5
Caspase-14	801

Table 1: Inhibitory potency (IC50) of **ML132** against a panel of human caspases. Data sourced from biochemical assays.[\[6\]](#)

Mechanism of Action and Signaling Pathway

ML132 acts as a covalent inhibitor of Caspase-1.[\[5\]](#) Caspase-1 is activated within a multi-protein complex known as the inflammasome.[\[3\]](#)[\[7\]](#) Upon activation, typically triggered by pathogenic or danger signals, pro-caspase-1 is recruited to the inflammasome complex where it undergoes auto-cleavage to form the active heterotetramer.[\[3\]](#) Active Caspase-1 then cleaves its downstream substrates, pro-IL-1 β and pro-IL-18, leading to their maturation and secretion, which in turn propagates the inflammatory cascade.[\[2\]](#)[\[3\]](#)



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Caption: Caspase-1 signaling pathway and inhibition by **ML132**.

Experimental Protocols

The characterization of **ML132**'s selectivity profile relies on robust biochemical and cellular assays.

Biochemical Assay: In Vitro Caspase Inhibition (IC₅₀ Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of **ML132** against purified caspase enzymes.

Objective: To quantify the potency of **ML132** in inhibiting the enzymatic activity of a specific caspase.

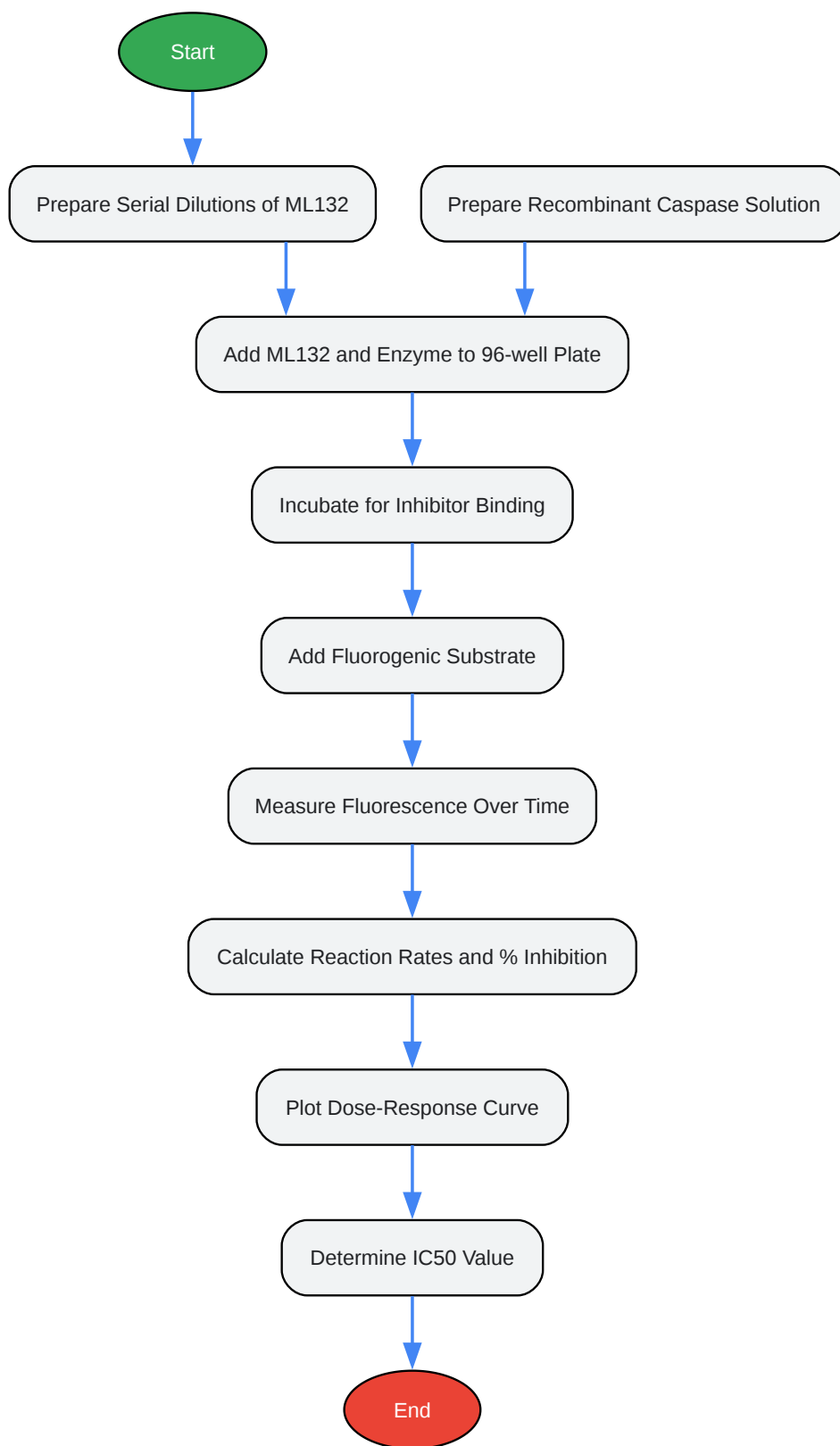
Materials:

- Recombinant human caspase enzymes (e.g., Caspase-1, -3, -4, -5, -7, -8, -9, -10, -14)
- Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for Caspase-1)

- Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
- **ML132** stock solution (in DMSO)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- **Compound Dilution:** Prepare a serial dilution of **ML132** in assay buffer. A typical starting concentration is 10 μ M, with 10-point, 3-fold serial dilutions. Include a vehicle control (DMSO) at the same final concentration.
- **Enzyme Preparation:** Dilute the recombinant caspase enzyme to the desired concentration in cold assay buffer.
- **Assay Reaction:** a. Add 50 μ L of the diluted **ML132** or vehicle control to the wells of the 96-well plate. b. Add 25 μ L of the diluted enzyme to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 25 μ L of the fluorogenic caspase substrate to each well.
- **Data Acquisition:** Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) every minute for 30 minutes at 37°C.
- **Data Analysis:** a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of **ML132**. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the **ML132** concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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